1-(2,5-Dimethoxyphenyl)propane-1,2-dione
Description
1-(2,5-Dimethoxyphenyl)propane-1,2-dione is a diketone derivative featuring a 2,5-dimethoxyphenyl substituent attached to a propane-1,2-dione backbone. For instance, its oxime derivative, 1-(2,5-Dimethoxyphenyl)-2-oximino-1-propanone (CAS 121347-31-7), has a molecular formula of C₁₁H₁₃NO₄, a molecular weight of 223.23 g/mol, and a melting point of 97–98°C . The parent diketone is expected to exhibit distinct reactivity due to its α-diketone moiety, which is prone to nucleophilic additions and redox reactions.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLJBYAHZHXTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)propane-1,2-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced using a boron reductant to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields, cost-effectiveness, and environmental sustainability. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)propane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacological agent with various biological activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)propane-1,2-dione involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its methoxy groups and dione moiety play crucial roles in binding to target molecules and exerting its effects .
Comparison with Similar Compounds
Functional Group Variations: Oxime Derivative
Compound: 1-(2,5-Dimethoxyphenyl)-2-oximino-1-propanone
- Molecular Formula: C₁₁H₁₃NO₄
- Key Features: The oxime (-NOH) group replaces one ketone oxygen, altering solubility and stability. Higher predicted boiling point (~397.8°C) compared to the parent diketone due to increased polarity .
- Applications : Serves as a critical impurity (Methoxamine Impurity 5) in pharmaceutical synthesis, highlighting the importance of functional group modifications in drug development .
Backbone Modifications: Dioxolane-Substituted Diketone
Compound : (R)-(-)-1-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-propane-1,2-dione
- Key Features :
- Reactivity : The electron-withdrawing dioxolane group may enhance electrophilicity at the diketone positions, contrasting with the electron-donating methoxy groups in the target compound.
Lignin Model Compounds: Substituent Position and Stereo Effects
Compounds :
- VG: 2-(methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol
- VS: 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol
- VBG: 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (non-phenolic lignin mimic) .
Structural Insights :
Chalcone Derivatives: Conjugation and Substitution Effects
Compound: 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Key Features: Chalcone backbone with a conjugated α,β-unsaturated ketone system. Hydroxyl groups (vs.
- Reactivity : The dihydroxyphenyl group enhances antioxidant activity, whereas methoxy groups in the target compound may favor lipophilicity and membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,5-Dimethoxyphenyl)propane-1,2-dione, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via condensation reactions using 1,4-dimethoxybenzene derivatives and diketone precursors. Key upstream raw materials include 2,5-dimethoxyphenyl intermediates and nitrile oxides, as noted in synthesis protocols for analogous compounds . Purification typically involves recrystallization from ethanol or acetonitrile. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and corroboration via H/C NMR to confirm the absence of byproducts like unreacted dimethoxybenzene or oxidation intermediates .
Q. How does the electronic configuration of the 2,5-dimethoxyphenyl group influence the compound’s stability under ambient conditions?
- Methodological Answer : The electron-donating methoxy groups at the 2- and 5-positions stabilize the aromatic ring via resonance, reducing susceptibility to electrophilic attack. However, the diketone moiety remains reactive toward nucleophiles (e.g., amines, water). Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate decomposition onset at ~150°C, with storage recommendations in anhydrous, inert atmospheres to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Strong carbonyl stretches at ~1700–1750 cm confirm the diketone structure.
- NMR : H NMR shows singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.5–7.5 ppm). C NMR resolves carbonyl carbons at ~190–200 ppm.
- Mass Spectrometry : High-resolution ESI-MS (Electrospray Ionization) provides exact mass confirmation (calculated for CHO: 208.0736 g/mol) .
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound influence its reactivity in β-O-4 lignin model systems?
- Methodological Answer : In lignin model studies, analogous diketones participate in β-O-4 bond cleavage via alkaline or oxidative mechanisms. The electron-rich dimethoxyphenyl group stabilizes transition states during nucleophilic attack, as observed in pseudo-first-order kinetics experiments. Comparative studies with non-phenolic β-O-4 models (e.g., veratrylglycerol-β-guaiacyl ether) show rate constants (k) influenced by methoxy substitution patterns . Researchers should use kinetic isotope effects (KIE) and DFT calculations to map substituent effects on activation energies.
Q. Can computational methods predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs) to predict regioselectivity. The diketone’s LUMO (Lowest Unoccupied Molecular Orbital) is localized on the carbonyl groups, favoring nucleophilic attacks at the α-position. MD simulations (Molecular Dynamics) in solvent environments (e.g., DMSO, ethanol) further refine predictions by accounting for solvation effects .
Q. What role does this compound play in the synthesis of bioactive chalcone derivatives?
- Methodological Answer : The compound serves as a precursor for chalcone derivatives via Claisen-Schmidt condensation with substituted benzaldehydes. For example, reacting it with 2-pyridinecarboxaldehyde yields α,β-unsaturated ketones with demonstrated antimicrobial activity. Reaction optimization requires pH control (e.g., NaOH/EtOH) and microwave-assisted synthesis to reduce side-product formation. Bioactivity screening via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) is recommended .
Q. How do structural modifications (e.g., hydroxylation, nitration) alter the photophysical properties of this compound?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro at the 4-position) redshifts the UV-Vis absorption spectrum due to enhanced π→π* transitions. Time-resolved fluorescence spectroscopy reveals increased excited-state lifetimes in hydroxylated derivatives, suggesting applications in organic photovoltaics. Synthetic protocols for nitration involve HNO/HSO mixtures at 0–5°C, followed by quenching in ice .
Contradictions and Limitations
- Synthetic Yield Variability : Evidence reports conflicting melting points (97–98°C vs. predicted 150°C decomposition), suggesting batch-dependent purity. Researchers should cross-validate with DSC.
- Reactivity in Lignin Models : While emphasizes methoxy group effects on β-O-4 cleavage rates, notes steric hindrance from ortho-substituents may dominate. Controlled comparative studies are advised.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
